Cas no 883539-29-5 (1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene)
1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene Chemical and Physical Properties
Names and Identifiers
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- 2-(2-fluorophenoxy)butan-1-amine
- 1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene
- 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene
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- MDL: MFCD06247649
- Inchi: 1S/C10H14FNO/c1-2-8(7-12)13-10-6-4-3-5-9(10)11/h3-6,8H,2,7,12H2,1H3
- InChI Key: QVAGGNDTYUYINE-UHFFFAOYSA-N
- SMILES: C(N)C(OC1=CC=CC=C1F)CC
1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B402318-10mg |
1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene |
883539-29-5 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B402318-50mg |
1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene |
883539-29-5 | 50mg |
$ 185.00 | 2022-06-07 | ||
| TRC | B402318-100mg |
1-[(1-Aminobutan-2-yl)oxy]-2-fluorobenzene |
883539-29-5 | 100mg |
$ 295.00 | 2022-06-07 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336363-100mg |
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene |
883539-29-5 | 95% | 100mg |
¥2661.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336363-250mg |
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene |
883539-29-5 | 95% | 250mg |
¥3828.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336363-500mg |
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene |
883539-29-5 | 95% | 500mg |
¥6630.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336363-1g |
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene |
883539-29-5 | 95% | 1g |
¥8494.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336363-2.5g |
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene |
883539-29-5 | 95% | 2.5g |
¥16630.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336363-5g |
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene |
883539-29-5 | 95% | 5g |
¥24624.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1336363-10g |
1-[(1-aminobutan-2-yl)oxy]-2-fluorobenzene |
883539-29-5 | 95% | 10g |
¥31661.00 | 2024-04-27 |
1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene
1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene: A Comprehensive Overview
1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene (CAS No. 883539-29-5) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and functional groups, has been the subject of extensive research due to its potential applications in drug design and development. The molecule consists of a benzene ring substituted with a fluoro group at the 2-position and an ether linkage (-O-) connected to a 1-amino butan-2-yl group. This combination of functional groups makes it a versatile building block for various chemical reactions and biological studies.
The synthesis of 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene involves a series of well-established organic reactions, including nucleophilic substitution, etherification, and amine functionalization. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing the environmental footprint and improving yield. Researchers have explored the use of transition metal catalysts, such as palladium complexes, to facilitate coupling reactions that are critical in constructing the ether linkage. These methods not only enhance the purity of the final product but also pave the way for large-scale production.
One of the most intriguing aspects of 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene is its pharmacological profile. Studies have shown that this compound exhibits moderate inhibitory activity against certain enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE). The fluoro substituent at the 2-position plays a crucial role in modulating the compound's lipophilicity, which is essential for its ability to cross biological membranes and interact with target proteins. Furthermore, the presence of the amino group in the butanoyl chain introduces hydrogen bonding capabilities, enhancing the compound's bioavailability and stability in physiological conditions.
Recent research has also focused on the environmental impact of 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene. Studies conducted under simulated environmental conditions reveal that this compound undergoes biodegradation at a moderate rate, with microbial communities playing a significant role in its transformation. The ether linkage is particularly susceptible to enzymatic cleavage, leading to the formation of less complex degradation products that are less toxic to aquatic organisms. These findings underscore the importance of considering eco-toxicological aspects during the design and synthesis of new chemical entities.
In terms of applications, 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene has shown promise as a lead compound in drug discovery programs targeting central nervous system disorders. Its ability to modulate neurotransmitter systems makes it a valuable tool for studying synaptic plasticity and neuroprotection. Additionally, this compound has been utilized as an intermediate in the synthesis of more complex molecules with enhanced therapeutic potential.
Looking ahead, ongoing research aims to optimize the properties of 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene through structural modifications. For instance, researchers are exploring the introduction of additional functional groups or stereochemical variations to improve potency and selectivity. Computational modeling techniques, such as molecular docking and dynamics simulations, are being employed to predict how these modifications will affect binding affinity and pharmacokinetic profiles.
In conclusion, 1-(1-Aminobutan-2-yl)oxy-2-fluorobenzene (CAS No. 883539-29-5) stands out as a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, coupled with its promising pharmacological properties, continues to drive innovation across diverse fields of study.
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